![molecular formula C20H21Cl2FN2O3S B3042964 N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide CAS No. 680580-02-3](/img/structure/B3042964.png)
N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide
Overview
Description
Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. In the case of this compound, it contains several functional groups, including a carbonyl group and a sulphonohydrazide group. These groups are likely to be involved in its chemical reactions .Scientific Research Applications
1. Corrosion Inhibition
N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide and related compounds have been studied for their potential as corrosion inhibitors. A study by Tawfik (2015) explored the corrosion inhibition efficiency and adsorption behavior of similar Schiff surfactants in the context of carbon steel in hydrochloric acid solutions. The synthesized cationic surfactants exhibited excellent inhibition even at low concentrations, adhering to the carbon steel surface following Langmuir adsorption isotherm and behaving as mixed-type inhibitors (Tawfik, 2015).
2. Synthesis and Bioactivity Studies
Compounds related to N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide have been synthesized for various bioactivity studies. One such study involves the synthesis of new heterocyclic moieties, which were screened for cytotoxic and antioxidant activities. This research highlights the potential use of these compounds in medical and pharmaceutical applications (Journals Iosr, Kolanpaka, & Gade, 2015).
3. Synthesis for Radiotracer Studies
These compounds have also been synthesized for radiotracer studies, as indicated in research by Katoch-Rouse and Horti (2003). They demonstrated the feasibility of nucleophilic displacement in the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
4. Anti-Inflammatory Activity
Another application area is in the development of compounds with anti-inflammatory activity. Sunder and Maleraju (2013) synthesized derivatives of a similar compound and assessed them for anti-inflammatory activity, finding significant results in some derivatives (Sunder & Maleraju, 2013).
5. Analytical Characterization in Synthetic Cannabinoids
These compounds have been used in the analytical characterization of synthetic cannabinoids. McLaughlin et al. (2016) identified and characterized a research chemical structurally related to N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide, providing insights into the synthesis and identification of such compounds (McLaughlin et al., 2016).
properties
IUPAC Name |
1-(dichloromethyl)-N'-(4-fluoro-3,5-dimethylphenyl)sulfonyl-N-methyl-2,3-dihydro-1H-indene-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2FN2O3S/c1-11-8-14(9-12(2)18(11)23)29(27,28)24-25(3)20(26)16-10-13-6-4-5-7-15(13)17(16)19(21)22/h4-9,16-17,19,24H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCMURRHBHLJAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)S(=O)(=O)NN(C)C(=O)C2CC3=CC=CC=C3C2C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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